molecular formula C7H5Cl2N3 B2392766 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 2089292-97-5

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2392766
CAS No.: 2089292-97-5
M. Wt: 202.04
InChI Key: ICLBDPZXMHYODT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5,7-dichloropyridine-2,3-diamine with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB). The reaction is carried out at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential therapeutic uses, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 7 enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-10-6-4(8)2-5(9)12-7(6)11-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLBDPZXMHYODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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